molecular formula C15H14BrN B1370961 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole CAS No. 879713-65-2

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

Cat. No.: B1370961
CAS No.: 879713-65-2
M. Wt: 288.18 g/mol
InChI Key: OJKFWXNRBKESAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole typically involves the bromination of 1,1,2-trimethyl-1H-benzo[e]indole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. The reaction mixture is usually stirred at room temperature and then refluxed for several hours . After the reaction is complete, the mixture is poured onto ice and neutralized with sodium carbonate to precipitate the product, which is then collected by filtration .

Chemical Reactions Analysis

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium carbonate for neutralization and various nucleophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole involves its interaction with specific molecular targets. As a fluorescent probe, it binds to cellular components and emits fluorescence, allowing researchers to visualize and track cellular processes . The exact molecular pathways and targets depend on the specific application and experimental conditions.

Properties

IUPAC Name

7-bromo-1,1,2-trimethylbenzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKFWXNRBKESAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650645
Record name 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879713-65-2
Record name 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1,1,2-trimethyl-1H-benzo[e]i ndole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Reactant of Route 2
Reactant of Route 2
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Reactant of Route 3
Reactant of Route 3
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Reactant of Route 4
Reactant of Route 4
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Reactant of Route 5
Reactant of Route 5
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Reactant of Route 6
Reactant of Route 6
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.